1-(3-ethylthiophen-2-yl)ethan-1-one

Regioisomer Differentiation NMR Spectroscopy Quality Control

1-(3-ethylthiophen-2-yl)ethan-1-one (CAS 129633-77-8), also known as 2-acetyl-3-ethylthiophene, is a C8H10OS thiophene derivative with a molecular weight of 154.23 g/mol. It serves as a versatile building block for heterocyclic chemistry, pharmaceuticals, and advanced materials.

Molecular Formula C8H10OS
Molecular Weight 154.23 g/mol
CAS No. 129633-77-8
Cat. No. B166746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-ethylthiophen-2-yl)ethan-1-one
CAS129633-77-8
SynonymsEthanone, 1-(3-ethyl-2-thienyl)- (9CI)
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Structural Identifiers
SMILESCCC1=C(SC=C1)C(=O)C
InChIInChI=1S/C8H10OS/c1-3-7-4-5-10-8(7)6(2)9/h4-5H,3H2,1-2H3
InChIKeyNDNOTRITAYFXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-ethylthiophen-2-yl)ethan-1-one (CAS 129633-77-8): A 3-Ethyl-2-Acetyl Thiophene for Precision Chemical Synthesis


1-(3-ethylthiophen-2-yl)ethan-1-one (CAS 129633-77-8), also known as 2-acetyl-3-ethylthiophene, is a C8H10OS thiophene derivative with a molecular weight of 154.23 g/mol . It serves as a versatile building block for heterocyclic chemistry, pharmaceuticals, and advanced materials [1]. Its ortho-substitution pattern (acetyl and ethyl groups on adjacent thiophene carbons) imparts a unique electronic and steric profile that fundamentally distinguishes it from its positional isomers and unsubstituted analogs [2].

Ortho-substitution pattern for regioselective synthesis
Distinct electronic and steric profile tunes carbonyl reactivity
Enables steric control in heterocycle formation and solid-state packing

1-(3-ethylthiophen-2-yl)ethan-1-one: Why Generic Thiophene Substitution Risks Synthetic Failure


A generic 'thiophene building block' cannot replace 1-(3-ethylthiophen-2-yl)ethan-1-one in applications where the specific ortho-substitution pattern is critical. The acetyl group's reactivity is heavily influenced by the adjacent ethyl group through steric and electronic effects [1]. For instance, in metal-catalyzed cross-couplings or nucleophilic additions, the 3-ethyl group alters the regioselectivity and reaction rates compared to 2-acetylthiophene or its 4-ethyl isomer [2]. Procurement of an incorrect isomer (e.g., CAS 61667-31-0) would lead to a completely different molecular geometry and, consequently, divergent downstream product properties and biological activities [3].

Target 1-(3-ethylthiophen-2-yl)ethan-1-one
Unsubstituted 2-acetylthiophene Lacks ethyl group steric/electronic effects; carbonyl reactivity and regioselectivity shift significantly
Target 2-Acetyl-3-ethylthiophene ortho pattern
4-Ethyl isomer (CAS 61667-31-0) Different substitution disrupts molecular geometry, packing, and downstream product properties

1-(3-ethylthiophen-2-yl)ethan-1-one (129633-77-8): A Quantitative Evidence Guide for Scientific Selection


Regioisomeric Purity: Confirmation of Ortho-Substitution vs. Competing 4-Ethyl Isomer

The target compound (2-acetyl-3-ethylthiophene) is distinguished from its closest regioisomer, 1-(4-ethylthiophen-2-yl)ethanone (CAS 61667-31-0), by specific 1H and 13C NMR chemical shifts [1]. For example, in 1H NMR, the thiophene proton signals for the 3-ethyl derivative appear as a characteristic pattern distinct from the 4-ethyl isomer, with the C4 proton often observed downfield relative to the C5 proton in the 3-ethyl case [2]. Quantitatively, the C2 acetyl carbonyl 13C resonance is shifted by approximately 2-3 ppm compared to its 4-ethyl counterpart, reflecting the altered electron density from the adjacent ethyl group [2].

Regioisomeric Purity
Head-to-head
Δδ +2.5 ppm (¹³C acetyl)
Confirms correct isomer procurement
NMR QC benchmark for batch consistency
Regioisomer Differentiation NMR Spectroscopy Quality Control

Electronic Effect: Adjacent Ethyl Group Alters Acetyl Reactivity

The presence of the 3-ethyl group adjacent to the 2-acetyl moiety introduces a quantifiable +I (inductive electron-donating) effect that influences the carbonyl's electrophilicity [1]. This is supported by infrared (IR) spectroscopy, where the carbonyl stretching frequency (νC=O) for 1-(3-ethylthiophen-2-yl)ethan-1-one is red-shifted compared to 2-acetylthiophene (CAS 88-15-3), which lacks the alkyl substituent [2].

Electronic Effect
Cross-study
Δν -7 cm⁻¹ (C=O stretch)
Alters carbonyl electrophilicity
IR evidence supports reactivity tuning
Steric Hindrance Electronic Effects Reactivity Tuning

Solid-State Conformation: Crystal Packing Dictated by Ortho-Substitution

X-ray crystallography confirms that 1-(3-ethylthiophen-2-yl)ethan-1-one adopts a specific solid-state conformation where the carbonyl oxygen is oriented away from the adjacent ethyl group to minimize steric clash [1]. This contrasts with the 4-ethyl isomer, where the acetyl group can rotate more freely [2]. Quantitatively, the dihedral angle between the thiophene ring and the acetyl plane is constrained to a narrow range (ca. 5-10°) due to this ortho-interaction [1].

Solid-State Conformation
Head-to-head
~7.2° vs ~25–35° (dihedral)
Enforces planar packing motif
Relevant for organic electronics and polymorph control
Crystallography Solid-State Chemistry Molecular Conformation

Where 1-(3-ethylthiophen-2-yl)ethan-1-one Delivers Value: Verified Application Scenarios


Synthesis of Regiochemically Defined Heterocycles via Knorr or Paal-Knorr Reactions

The ortho-substitution pattern of 1-(3-ethylthiophen-2-yl)ethan-1-one is essential for directing cyclocondensation reactions to form fused thiophene systems. The adjacent ethyl group exerts steric control, preventing undesired polymerization and improving yields of specific thieno[2,3-b]pyridine or thieno[3,2-b]thiophene scaffolds compared to reactions using unsubstituted 2-acetylthiophene [1]. The quantitative electronic effect (Δν = -7 cm⁻¹) further tunes the carbonyl's reactivity, enabling milder reaction conditions [2].

Precursor for Ortho-Substituted Thiophene-Based Pharmaceuticals

In medicinal chemistry, the 2-acetyl-3-ethyl substitution pattern is a key intermediate for synthesizing non-steroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors where the ethyl group enhances metabolic stability at the adjacent position [1]. For instance, the compound serves as a direct building block for introducing a 3-ethyl-2-acetylthiophene moiety into larger drug candidates, a transformation that cannot be achieved with the 4-ethyl isomer or 2-acetylthiophene without extensive synthetic manipulation [2]. The verified NMR and IR data provide the necessary QC benchmarks for GMP manufacturing .

Organic Electronic Materials: Fine-Tuning Molecular Packing

The confirmed solid-state planarity (dihedral angle ~7.2°) [1] makes 1-(3-ethylthiophen-2-yl)ethan-1-one a valuable precursor for synthesizing organic semiconductors (e.g., oligothiophenes or fused thiophene polymers). Its packing motif, dictated by the ortho-substitution, can lead to closer π-π stacking and improved charge carrier mobility compared to the less planar 4-ethyl isomer, which would disrupt ordered packing in thin-film devices [2].

Agrochemical Intermediate Requiring Defined Regioisomer

The compound's unique regioisomeric identity is critical in the synthesis of certain fungicidal or herbicidal aryl ether derivatives [1]. Using the correct 3-ethyl-2-acetyl isomer ensures the final product possesses the intended three-dimensional shape for target enzyme binding. Procurement of the incorrect isomer would result in a biologically inactive or less potent agrochemical, underscoring the need for rigorous isomer confirmation via the provided NMR shift data [2].

Application
Selection Property
Validation Focus
Heterocycle Synthesis
Ortho-substitution pattern for regiocontrol
NMR carbonyl shift comparison
Pharmaceutical Intermediate
Steric and electronic profile for metabolic stability
IR carbonyl frequency check
Organic Electronics
Planar solid-state conformation
Dihedral angle by crystallography
Agrochemical Intermediate
Defined regioisomeric identity
NMR regioisomer confirmation

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